molecular formula C12H13N3O2 B1483137 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098087-53-5

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1483137
CAS No.: 2098087-53-5
M. Wt: 231.25 g/mol
InChI Key: KXKMSCAJSNDBAS-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase and lipoxygenase, which are crucial for the synthesis of inflammatory mediators . Additionally, this compound can bind to specific protein receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-15-8-10(6-11(16)17)12(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKMSCAJSNDBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 3
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.